4-Ethoxy-6-(pyridin-2-yl)-1,6-dihydro-1,3,5-triazin-2-amine is a chemical compound belonging to the class of triazine derivatives. It features a unique molecular structure that includes an ethoxy group and a pyridine ring, contributing to its potential biological activities. This compound has garnered attention in scientific research for its applications in medicinal chemistry and materials science.
The compound can be synthesized from various precursors through controlled chemical reactions. Its synthesis typically involves the cyclization of ethoxyamine with a pyridine-substituted nitrile under basic conditions, often utilizing solvents like ethanol or methanol.
4-Ethoxy-6-(pyridin-2-yl)-1,6-dihydro-1,3,5-triazin-2-amine is classified as an organic compound, specifically a triazine derivative. It is known for its potential applications in pharmaceuticals and advanced materials.
The synthesis of 4-Ethoxy-6-(pyridin-2-yl)-1,6-dihydro-1,3,5-triazin-2-amine can be achieved through several methods:
The molecular formula of 4-Ethoxy-6-(pyridin-2-yl)-1,6-dihydro-1,3,5-triazin-2-amine is with a molecular weight of 219.24 g/mol. The structure can be represented using various notations:
Property | Value |
---|---|
IUPAC Name | 6-Ethoxy-4-pyridin-2-yl-1,4-dihydro-1,3,5-triazin-2-amine |
InChI | InChI=1S/C10H13N5O/c1-2-16... |
InChI Key | UYZQTPQIPLFFOL-UHFFFAOYSA-N |
Canonical SMILES | CCOC1=NC(N=C(N1)N)C2=CC=CC=N2 |
These representations highlight the compound's complex structure featuring both nitrogen-rich triazine and aromatic pyridine components.
4-Ethoxy-6-(pyridin-2-yl)-1,6-dihydro-1,3,5-triazin-2-amine can undergo several types of chemical reactions:
The mechanism of action for 4-Ethoxy-6-(pyridin-2-yl)-1,6-dihydro-1,3,5-triazin-2-amine involves its interaction with specific biological targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and potentially leading to therapeutic effects. The exact molecular targets vary based on application context but often relate to pathways involved in antimicrobial and anticancer activities.
The physical properties of 4-Ethoxy-6-(pyridin-2-yl)-1,6-dihydro-1,3,5-triazin-2-amine include:
Property | Value |
---|---|
Molecular Weight | 219.24 g/mol |
Melting Point | Not specified in available sources |
The compound exhibits various chemical properties relevant to its reactivity:
Property | Value |
---|---|
Solubility | Soluble in polar organic solvents |
Stability | Stable under standard laboratory conditions |
These properties are critical for understanding its behavior in different environments and applications.
4-Ethoxy-6-(pyridin-2-yl)-1,6-dihydro-1,3,5-triazin-2-amine has several notable applications:
This compound's versatility makes it valuable across various fields of research and industry applications.
CAS No.: 122547-72-2
CAS No.: 19193-50-1
CAS No.:
CAS No.: 26639-00-9
CAS No.: 11042-30-1
CAS No.: 4377-76-8